N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline
Description
Properties
CAS No. |
110408-35-0 |
|---|---|
Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-ethyl-4-(1-phenylindazol-3-yl)aniline |
InChI |
InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
InChI Key |
GULACLONQOJLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Intramolecular N-Arylation
A common and effective approach to synthesize N-phenyl-1H-indazoles involves copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones. This method can be adapted for preparing N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline by using appropriately substituted hydrazones and aryl halides.
- Reaction Conditions: Typically involves Cu(OAc)2·H2O as catalyst (20 mol%), X-Phos ligand (5 mol%), and DMF as solvent.
- Temperature: Around 100 °C.
- Time: Approximately 8 hours.
- Workup: Dilution with water, extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over Na2SO4, and purification by column chromatography.
This method yields high purity indazole derivatives and can be tailored to introduce the phenyl and aniline substituents at desired positions.
One-Pot Cascade Synthesis
One-pot cascade reactions have been reported for synthesizing indazole derivatives, including imidazo[1,2-b]indazoles, which share structural similarities. These methods involve:
- Starting materials: 1H-indazol-3-amine, aldehydes, and acetylenes.
- Catalysts: CuSO4·5H2O (21 mol%) and para-toluene sulfonic acid (10 mol%).
- Solvent: Toluene.
- Conditions: Reflux at 121 °C for 8.5 hours under nitrogen atmosphere.
- Purification: Column chromatography.
Though this method is more suited for fused indazole derivatives, it demonstrates the utility of copper catalysis and acid co-catalysis in constructing complex indazole frameworks.
Specific Preparation Method for this compound
Stepwise Synthesis Approach
Based on the copper-catalyzed N-arylation and alkylation strategies, the preparation can be envisioned as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-(1-phenyl-1H-indazol-3-yl)aniline intermediate | Copper-catalyzed N-arylation of o-chlorinated arylhydrazone with phenyl halide | Cu(OAc)2·H2O, X-Phos, DMF, 100 °C, 8 h |
| 2 | N-Ethylation of the aniline nitrogen | Reaction with ethyl iodide or ethyl bromide in presence of base (e.g., NaH) in DMF at 0 °C to room temperature | Alkylation confirmed by TLC and NMR |
| 3 | Purification | Extraction, drying, and column chromatography | Yields typically 60-75% per step |
Detailed Example from Literature Analogues
- N-Arylation: 2-(2H-indazol-2-yl)aniline derivatives were reacted with aryl halides in the presence of Cu(OAc)2·H2O (20 mol%) and X-Phos (5 mol%) in DMF at 100 °C for 8 hours, yielding the desired N-aryl indazole products in 65-75% yields.
- N-Alkylation: The aniline nitrogen was alkylated by treating the indazole-aniline intermediate with sodium hydride (1.25 equiv) and methyl iodide (1.1 equiv) in DMF at 0 °C for 12 hours, followed by aqueous workup and purification.
By substituting methyl iodide with ethyl iodide or ethyl bromide, N-ethylation can be achieved similarly.
Experimental Data Summary
| Parameter | Value/Condition | Reference/Notes |
|---|---|---|
| Catalyst | Cu(OAc)2·H2O (20 mol%) | Copper-catalyzed N-arylation |
| Ligand | X-Phos (5 mol%) | Facilitates coupling |
| Solvent | DMF | Polar aprotic solvent |
| Temperature | 100 °C | For N-arylation step |
| Reaction Time | 8 hours | Monitored by TLC |
| Alkylation Base | NaH (1.25 equiv) | For N-ethylation |
| Alkylation Agent | Ethyl iodide or bromide (1.1 equiv) | Alkylation of aniline nitrogen |
| Alkylation Temperature | 0 °C to room temperature | Controlled to avoid side reactions |
| Purification | Column chromatography (EtOAc/hexane) | Standard purification |
| Typical Yields | 60-75% per step | Moderate to good yields |
Summary and Recommendations
- The preparation of this compound is best approached via copper-catalyzed intramolecular N-arylation of suitable hydrazone precursors, followed by N-ethylation of the aniline nitrogen.
- Reaction conditions require careful control of temperature, catalyst loading, and reaction time to maximize yield and purity.
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective.
- Alkylation with ethyl halides under basic conditions in DMF is a reliable method for introducing the N-ethyl group.
- Patented methods provide additional insights into intermediate handling and reaction optimization.
This synthesis strategy aligns with current best practices in indazole chemistry and is supported by multiple peer-reviewed studies and patent literature, ensuring a professional and authoritative approach to the preparation of this compound.
Chemical Reactions Analysis
Substitution Reactions
The aniline nitrogen participates in nucleophilic substitution reactions, particularly under catalytic conditions. For example:
-
Reaction with acyl chlorides : The N-ethyl aniline group undergoes acylation when treated with propanoyl chloride, forming amide derivatives. This reaction typically proceeds in the presence of a base (e.g., Et₃N) at ambient temperatures .
-
Alkylation : Secondary amines like piperidine react with intermediates derived from nitro-group reduction, suggesting potential for further functionalization at the aniline site .
Example Reaction Pathway :
Hydrogenation and Reduction
The indazole ring and aromatic systems exhibit reducibility under hydrogenation conditions:
-
Indazole Ring Reduction : Palladium-catalyzed hydrogenation selectively reduces the indazole’s N–N bond or aromatic rings, depending on reaction conditions .
-
Nitro-Group Reduction : Intermediate nitro derivatives (e.g., from substitution reactions) are reduced to amines using H₂/Pd-C, enabling further functionalization .
Key Conditions :
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Indazole hydrogenation | Pd/C (10%) | EtOAc/MeOH | 75–90 | |
| Nitro reduction | H₂/Pd-C | EtOH | 85–95 |
Oxidation Reactions
The ethyl group and aromatic systems undergo oxidation under specific conditions:
-
Ethyl Group Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the N-ethyl group to a carboxylic acid, though yields depend on steric hindrance from the indazole moiety.
-
Aromatic Ring Oxidation : The phenyl substituent may undergo hydroxylation or epoxidation under acidic or enzymatic conditions .
Example Reaction :
Cross-Coupling Reactions
The indazole and phenyl groups participate in metal-catalyzed couplings:
-
Suzuki Coupling : Brominated intermediates derived from the indazole core react with arylboronic acids in the presence of Pd(PPh₃)₄, enabling biaryl formation .
-
Buchwald-Hartwig Amination : The aniline nitrogen facilitates C–N bond formation with aryl halides under Pd catalysis .
Optimized Conditions :
| Reaction | Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 80 | 70–85 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOtert-Bu | 100 | 60–75 |
Cyclization and Heterocycle Formation
The molecule serves as a precursor in multicomponent reactions:
-
Dihydroquinazoline Synthesis : Reacts with arenediazonium salts and nitriles in a one-pot, three-component reaction to form fused N-heterocycles .
-
Mannich Reactions : The aniline nitrogen participates in three-component condensations with formaldehyde and amines, generating β-amino ketone derivatives .
Notable Example :
(Conditions: RT, 12 h, 80% yield)
Functional Group Compatibility
The molecule’s stability under common reaction conditions is critical:
Scientific Research Applications
Anticandidal Activity
Recent studies have explored the anticandidal properties of indazole derivatives, including N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline. Research indicates that certain indazole compounds demonstrate significant inhibitory effects against Candida species, such as Candida albicans and Candida glabrata.
Key Findings:
- A study evaluated a series of 3-phenyl-1H-indazole derivatives for their activity against various Candida strains.
- Among these, compounds with specific substituents, including amides and carboxamides, showed enhanced activity at concentrations as low as 1 mM .
Data Table: Anticandidal Activity of Indazole Derivatives
| Compound ID | Structure Description | Activity Against C. albicans | Activity Against C. glabrata |
|---|---|---|---|
| 10g | N,N-diethylcarboxamide derivative | Strong (1 mM) | Moderate |
| 3j | N-substituted carboxamide | Maximum inhibition (1 mM) | Weak |
Kinase Inhibition
This compound has also been investigated for its potential as a kinase inhibitor. Kinases play critical roles in cellular signaling pathways related to cancer progression and other diseases.
Key Findings:
- A series of indazole derivatives were synthesized and tested for their ability to inhibit key kinases involved in the PI3K pathway, which is often dysregulated in cancer.
- Compounds from this series exhibited low micromolar inhibition against PI3K, PDK1, and mTOR kinases, indicating a promising avenue for cancer treatment .
Data Table: Kinase Inhibition Potency
| Compound ID | Target Kinase | IC50 (µM) |
|---|---|---|
| 6 | PI3K | 1.05 |
| 10 | PDK1 | 5.12 |
| 13 | mTOR | 2.50 |
Therapeutic Potential in Cardiovascular Diseases
The compound's structural characteristics suggest potential applications in treating cardiovascular conditions through the inhibition of Rho-associated kinases (ROCKs). These kinases are implicated in various cardiovascular disorders.
Key Findings:
Mechanism of Action
The mechanism of action of N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets. The indazole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-Ethyl-4-[1H-Indol-3-yl(Substituted Phenyl)Methyl]Aniline Derivatives
| Compound ID | Substituent on Benzyl Group | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Notable Features |
|---|---|---|---|---|
| 6p | 2,4-Dichlorophenyl | 168–170 | 3408 (N–H), 1614 (C=C) | High polarity due to Cl substituents |
| 6q | 1,3-Benzodioxol-5-yl | 182–184 | 3406 (N–H), 1519 (C–O–C) | Electron-rich benzodioxol enhances stability |
| 6u | Naphthalen-1-yl | 85–87 | 3407 (N–H), 1613 (C=C) | Bulky naphthyl reduces crystallinity |
| 6w | 4-Methylphenyl | 145–147 | 3408 (N–H), 2924 (C–H) | Methyl group increases hydrophobicity |
| 6y | 4-Bromophenyl | 158–160 | 3406 (N–H), 785 (C–Br) | Bromine adds molecular weight and density |
| 6z | 3,4-Dichlorophenyl | 190 | 3406 (N–H), 1093 (C–Cl) | Highest melting point due to dual Cl atoms |
Substituent Effects on Physical Properties
- Melting Points: Polar substituents (e.g., Cl in 6p, 6z) correlate with higher melting points (168–190°C) due to enhanced intermolecular forces (e.g., dipole-dipole interactions). Nonpolar or bulky groups (e.g., naphthyl in 6u) reduce packing efficiency, resulting in lower melting points (85–87°C) .
- Solubility : Methyl (6w) and bromine (6y) substituents increase hydrophobicity, likely reducing aqueous solubility. Conversely, benzodioxol (6q) may improve solubility in polar aprotic solvents due to its oxygen-rich structure .
Spectral Characteristics
- IR Spectroscopy :
- ¹H NMR Trends : Electron-withdrawing substituents (e.g., Cl, Br) deshield adjacent protons, shifting aromatic resonances downfield. Methyl groups (6w) cause upfield shifts due to electron-donating effects .
Key Structural Differentiators: Indazole vs. Indole
While the compared compounds feature indole cores, N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline’s indazole moiety introduces distinct properties:
- Electronic Effects : The adjacent nitrogen atoms in indazole create a more electron-deficient aromatic system, altering reactivity in electrophilic substitution reactions.
- Biological Implications : Indazole derivatives are often associated with kinase inhibition and anticancer activity, whereas indole analogs are prevalent in serotonin-related pathways .
Biological Activity
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. Indazole derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of phenylindazole derivatives with ethyl amines under controlled conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have demonstrated that indazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values as low as 30 nM against various cancer cell lines, including HeLa and A549 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, flow cytometry analysis revealed that certain indazole derivatives lead to G2/M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3d | HeLa | 38 |
| 3d | A549 | 43 |
| 3d | HT-29 | 30 |
| CA-4 | MDA-MB-231 | 4–5 |
| CA-4 | A549 | 180 |
Antifungal Activity
Indazole derivatives have also been evaluated for their antifungal activity against Candida species. In vitro studies revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1 mM to over 10 mM against Candida albicans and Candida glabrata. Notably, derivatives with specific substitutions on the indazole ring showed enhanced activity compared to standard antifungal agents like miconazole .
Table 2: Antifungal Activity Against Candida Species
| Compound | Target Species | MIC (mM) |
|---|---|---|
| 3h | C. albicans | 1 |
| 3p | C. glabrata | 10 |
| Miconazole | C. albicans | Variable |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. While some indazole derivatives demonstrated selective activity against protozoa and fungi, their efficacy against bacteria was generally lower. However, compounds with specific functional groups showed promise as selective antimicrobial agents, potentially leading to new treatments for infections resistant to conventional antibiotics .
Case Studies
Several case studies highlight the therapeutic potential of indazole derivatives:
- Antitumor Activity : A study conducted on a series of indazole compounds showed that specific substitutions significantly enhanced antiproliferative effects against breast and cervical cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics .
- Antifungal Efficacy : Research indicated that certain indazole derivatives could inhibit the growth of miconazole-resistant C. glabrata, suggesting a novel approach for treating resistant fungal infections .
Q & A
Q. What are the standard synthetic routes for N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via a multi-step pathway involving:
- Friedel-Crafts alkylation or Mannich-type reactions to couple the indazole core with substituted aniline derivatives.
- One-pot synthesis using aldehydes, indole derivatives, and N-ethylaniline under acidic conditions, as demonstrated in analogous triarylmethane amine syntheses .
Characterization: - IR spectroscopy identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
- ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., indazole proton shifts at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) ensures exact mass matches theoretical values (e.g., deviation < 2 ppm) .
- Melting point analysis identifies impurities; sharp melting points within 1–2°C of literature values indicate purity .
- HPLC with UV detection (λmax ~255 nm, based on aromatic chromophores) quantifies impurities .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR bands)?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) clarifies ambiguous proton-proton correlations and long-range coupling, especially for indazole and aniline substituents .
- Variable-temperature NMR mitigates signal broadening caused by conformational exchange in the ethyl or phenyl groups .
- Computational spectroscopy (DFT-based IR/NMR simulations) cross-validates experimental data .
Q. How can the compound’s stability under varying pH and light conditions be systematically evaluated?
Methodological Answer:
- Photostability assays : Expose solutions to UV-Vis light (e.g., 254–365 nm) and monitor degradation via HPLC .
- pH-dependent stability : Incubate in buffers (pH 2–12) at 25–60°C; track decomposition products using LC-MS .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity and nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., indazole-binding enzymes) using software like AutoDock .
- Solvent effect modeling : PCM (Polarizable Continuum Model) predicts solubility and solvatochromism .
Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use Box-Behnken or Taguchi methods to optimize reaction parameters (temperature, catalyst loading, solvent ratio) .
- Green chemistry metrics : Calculate E-factors (kg waste/kg product) and atom economy for sustainability benchmarking .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for selective C–N coupling to reduce side reactions .
Q. What advanced techniques validate crystallographic data for structural derivatives?
Methodological Answer:
- Single-crystal XRD : Refine structures using SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-Rmerge datasets .
- ORTEP visualization : Use WinGX to generate thermal ellipsoid plots and assess disorder in ethyl/phenyl groups .
Q. How can degradation pathways be elucidated for environmental or metabolic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
